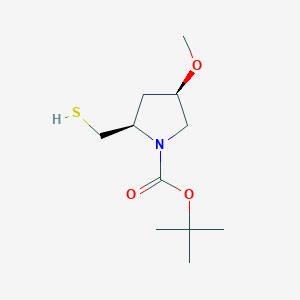![molecular formula C14H16BNO2 B2444137 B-[2-[[(3-甲基苯基)氨基]甲基]苯基]硼酸 CAS No. 262352-25-0](/img/structure/B2444137.png)
B-[2-[[(3-甲基苯基)氨基]甲基]苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid: is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylphenylamino group.
科学研究应用
Chemistry: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a building block for designing boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development.
Industry: In the industrial sector, B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it a versatile reagent in material science.
作用机制
Target of Action
The primary target of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s success in the sm coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . The compound is relatively stable, readily prepared, and generally environmentally benign, which may contribute to its bioavailability .
Result of Action
The result of the action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction, which is a critical carbon–carbon bond forming reaction .
Action Environment
The action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is influenced by various environmental factors. The compound is relatively stable and environmentally benign, suggesting that it can maintain its efficacy and stability under a variety of conditions . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid typically involves the reaction of 3-methylphenylamine with 2-formylphenylboronic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boron-containing alcohols or amines.
Substitution: Substituted boronic acid derivatives.
相似化合物的比较
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 2-Formylphenylboronic acid
Comparison: B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is unique due to the presence of both a boronic acid group and a 3-methylphenylamino group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic acids. Additionally, the presence of the amino group can enhance its reactivity and binding affinity in biological systems, making it a more versatile compound for various applications.
属性
IUPAC Name |
[2-[(3-methylanilino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQXNYHXVTCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2444055.png)
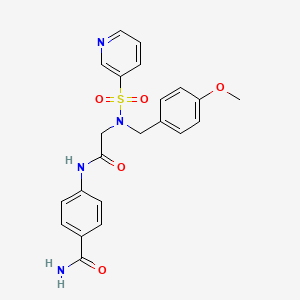
![4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2444058.png)
![4-{[(4-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2444059.png)
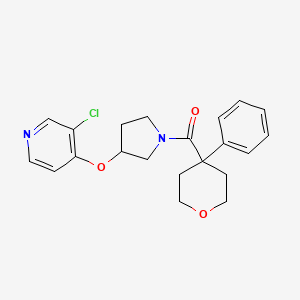
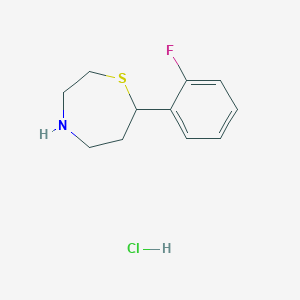
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
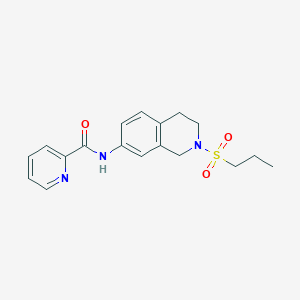
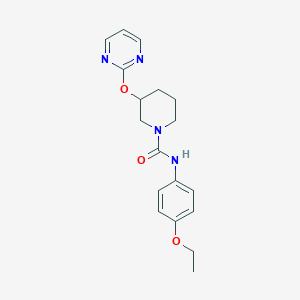
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
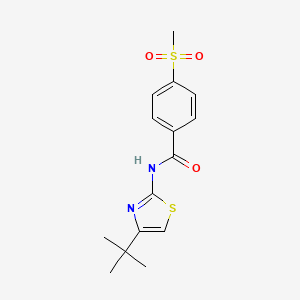
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)
